molecular formula C7H12O B1345100 1-methylcyclohex-2-en-1-ol CAS No. 23758-27-2

1-methylcyclohex-2-en-1-ol

Cat. No.: B1345100
CAS No.: 23758-27-2
M. Wt: 112.17 g/mol
InChI Key: LVUQVFWOWNKFRL-UHFFFAOYSA-N
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Description

1-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclic alcohol with a methyl group attached to the second carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Scientific Research Applications

1-methylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Future Directions

While specific future directions for the study or application of 1-Methyl-2-cyclohexen-1-ol are not detailed in the search results, cyclohexene compounds are generally used as reagents or intermediates to derive other organic compounds, suggesting potential applications in organic synthesis and the development of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common method involves the epoxidation of limonene followed by selective ring opening, oxidation, and elimination reactions . The process typically involves the use of reagents such as sodium hypochlorite and copper acetate in dichloroethane, followed by purification through distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to improve yield and reduce production costs. For example, zirconyl sulfate can be used as a catalyst for selective ring-opening reactions . The industrial process aims to achieve high yield, simple steps, and high product purity.

Chemical Reactions Analysis

Types of Reactions: 1-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexene derivatives.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of 1-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . This tautomerism plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Uniqueness: 1-methylcyclohex-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQVFWOWNKFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946541
Record name 1-Methylcyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23758-27-2
Record name 1-Methyl-2-cyclohexen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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